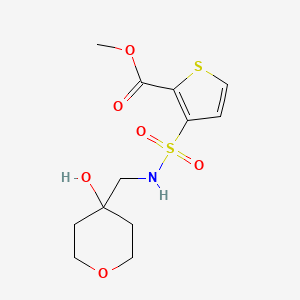![molecular formula C15H14N4O3 B2797467 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034446-49-4](/img/structure/B2797467.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound that features a combination of benzoxazole and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following key steps:
Formation of benzoxazole core: : This is usually achieved through the cyclization of 2-aminophenol with a carbonyl compound.
Attachment of the acetamide moiety: : This involves the reaction of the benzoxazole intermediate with acetic anhydride or a similar acylating agent.
Incorporation of the pyrimidine ring: : This step is typically carried out through nucleophilic substitution reactions, where an appropriate pyrimidine derivative is introduced.
Industrial Production Methods: On an industrial scale, the production involves:
Optimization of reaction conditions: : Ensuring maximum yield and purity by controlling temperature, pH, and reactant concentrations.
Catalyst selection: : Using suitable catalysts to enhance reaction rates without compromising the quality of the final product.
Purification techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically resulting in the formation of oxo derivatives.
Reduction: : Reductive processes can lead to the saturation of its double bonds or reduction of oxo groups.
Substitution: : Various nucleophiles can substitute different parts of the compound under appropriate conditions.
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: : Acidic or basic environments depending on the nature of the nucleophile.
Major Products: The major products formed from these reactions include:
Oxidized derivatives with additional oxo groups.
Reduced compounds with saturated moieties.
Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, facilitating the development of novel materials and catalysts.
Biology: The biological applications are significant, as the compound's structure can interact with various biomolecules. It's utilized in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Medicine: Medicinal chemistry has seen this compound's potential in drug design and development. Its interactions with biological targets make it a candidate for therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials, including polymers and coatings. Its stability and reactivity profile make it suitable for various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. These interactions typically involve:
Binding to active sites of enzymes: : Modulating enzymatic activity.
Interaction with receptors: : Influencing signal transduction pathways.
Involvement in cellular pathways: : Affecting cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Benzoxazoles: : Share the benzoxazole core but lack the pyrimidine moiety.
Pyrimidine derivatives: : Contain the pyrimidine ring but differ in other structural components.
Acetamides: : Similar acetamide linkage but with different aromatic systems.
Uniqueness: What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide apart is its combination of functional groups, which provides a unique reactivity profile and a broad spectrum of applications across different fields.
This article highlights the multifaceted nature of this compound, emphasizing its synthesis, reactivity, and applications. Do you want to dive deeper into any of these sections?
Propriétés
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(18-6-5-11-7-16-10-17-8-11)9-19-12-3-1-2-4-13(12)22-15(19)21/h1-4,7-8,10H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQEQFVPMBPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)




![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

